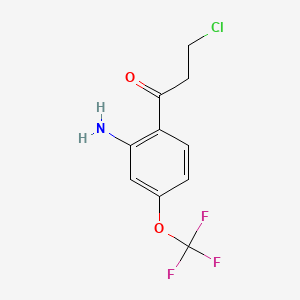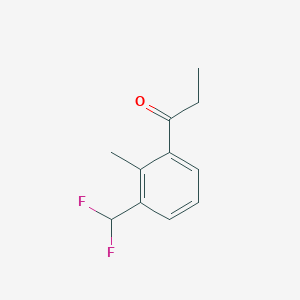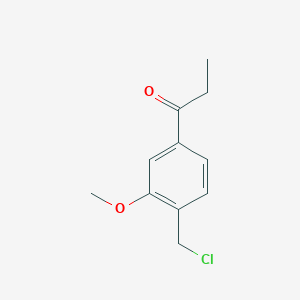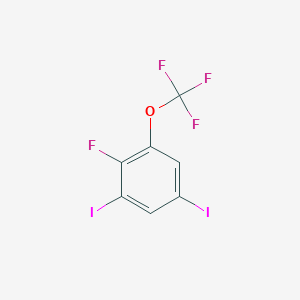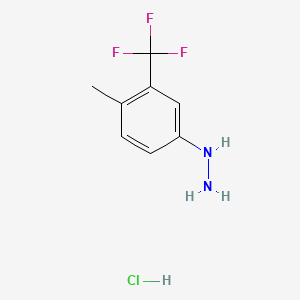
1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride is an organic compound with the molecular formula C8H10ClF3N2 and a molecular weight of 226.63 g/mol . This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
The synthesis of 1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the following steps :
Starting Material: The process begins with 4-nitrotoluene, which undergoes a reaction with trifluoromethanesulfonic acid to yield 4-trifluoromethyl toluene.
Hydrazine Reaction: The 4-trifluoromethyl toluene is then reacted with hydrazine to form 4-trifluoromethylphenylhydrazine.
Hydrochloride Formation: Finally, 4-trifluoromethylphenylhydrazine is treated with hydrochloric acid to produce this compound.
Análisis De Reacciones Químicas
1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can act as a reducing agent in certain reactions, particularly in the reduction of graphene oxide.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride has several scientific research applications :
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pyrazoles and other heterocycles.
Medicinal Chemistry: The compound is explored for its potential in developing pharmaceuticals, particularly those with anti-inflammatory and antitumor properties.
Material Science: It is used in the functionalization of graphene oxide, enhancing its properties for various applications.
Mecanismo De Acción
The mechanism of action of 1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its ability to participate in redox reactions. The compound can donate or accept electrons, making it useful in various chemical transformations . Its molecular targets and pathways depend on the specific application, such as its role in reducing graphene oxide or forming pyrazole derivatives.
Comparación Con Compuestos Similares
1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride can be compared with similar compounds like 4-(Trifluoromethyl)phenylhydrazine . While both compounds contain the trifluoromethylphenyl group, the presence of the methyl group in this compound adds unique reactivity and properties. This uniqueness makes it more suitable for specific applications in organic synthesis and medicinal chemistry.
Similar compounds include:
- 4-(Trifluoromethyl)phenylhydrazine
- 3-(Trifluoromethyl)phenylhydrazine
These compounds share structural similarities but differ in their specific functional groups and reactivity.
Propiedades
Fórmula molecular |
C8H10ClF3N2 |
|---|---|
Peso molecular |
226.62 g/mol |
Nombre IUPAC |
[4-methyl-3-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-5-2-3-6(13-12)4-7(5)8(9,10)11;/h2-4,13H,12H2,1H3;1H |
Clave InChI |
GFWHRDRSIWZGAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NN)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14056677.png)

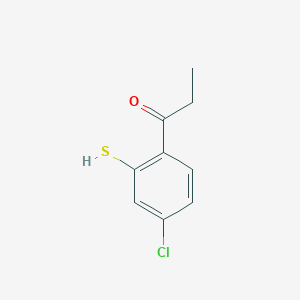
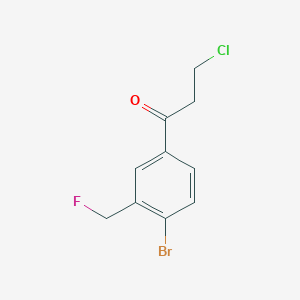
![(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14056686.png)
![Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol](/img/structure/B14056692.png)



